

A Preclinical Technical Overview of YL-0919: A Novel Antidepressant Candidate

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Compound of Interest

Compound Name: YL-1-9

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Disclaimer: This document summarizes publicly available preclinical data for the investigational compound YL-0919. As of the latest search, detailed Phase I and Phase II clinical trial data are not publicly available. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

YL-0919 (Hypidone Hydrochloride) is a novel investigational drug with a multimodal mechanism of action, primarily targeting the serotonin system. It acts as a dual 5-HT_{1A} partial agonist and a selective serotonin reuptake inhibitor (SSRI).[1] Preclinical studies suggest that YL-0919 exhibits antidepressant- and anxiolytic-like effects, potentially with a faster onset of action compared to existing treatments like fluoxetine.[2][3] This technical guide provides a comprehensive overview of the available preclinical data on YL-0919, focusing on its pharmacological effects, underlying signaling pathways, and the experimental methodologies used in its evaluation.

Quantitative Preclinical Data

The following tables summarize key quantitative findings from various preclinical studies on YL-0919.

Table 1: In Vitro Binding Affinity and Functional Activity

Target	Assay	Species	Value	Unit	Reference
5-HT Transporter (SERT)	Binding Affinity (Ki)	Human	0.72 ± 0.10	nmol/L	[1]
5-HT1A Receptor	Binding Affinity (Ki)	Human	0.19 ± 0.02	nmol/L	[1]
5-HT Uptake Inhibition (IC50)	hSERT- transfected HEK293 cells	Human	1.93 ± 0.18	nmol/L	[1]
5-HT Uptake Inhibition (IC50)	Rat frontal cortex	Rat	1.78 ± 0.34	nmol/L	[1]
5-HT1A Receptor Functional Activity (EC50)	[³⁵ S]-GTPyS binding	Rat hippocampus	1.20 ± 0.21	nmol/L	[1]
5-HT1A Receptor Functional Activity (Emax)	[³⁵ S]-GTPyS binding	Rat hippocampus	85.11 ± 9.70	%	[1]

Table 2: Behavioral Effects in Animal Models of Depression and Anxiety

Model	Species	YL-0919 Dose (mg/kg)	Effect	P-value	Reference
Forced Swim Test (FST)	Mice	2.5	Decreased immobility time	$p < 0.05$	[2]
Tail Suspension Test (TST)	Mice	2.5	Decreased immobility time	$p < 0.01$	[2]
Chronic Unpredictable Stress (CUS) - Sucrose Preference	Rats	1.25 and 2.5	Increased sucrose preference	$p < 0.01$	[1]
Chronic Unpredictable Stress (CUS) - Open Field Test	Rats	1.25 and 2.5	Increased crossings and rearings	$p < 0.05$, $p < 0.01$	[1]
Elevated Plus-Maze Test	Rats	1.25 and 2.5	Increased time in and entries to open arms	Not specified	[1]
Novelty- Suppressed Feeding Test (NSFT)	Rats	1.25 and 2.5	Decreased latency to feed	$p < 0.01$	[1]

Table 3: Neurochemical and Cellular Effects in Animal Models

Measure ment	Brain Region	Species	YL-0919 Dose (mg/kg)	Effect	P-value	Referenc e
Serum ACTH Levels (CUS model)	-	Rats	1.25 and 2.5	Significantl y reduced	p < 0.05	[1]
Serum Corticoster one Levels (CUS model)	-	Rats	1.25 and 2.5	Significantl y reduced	p < 0.05, p < 0.01	[1]
cAMP Levels (CUS model)	Hippocamp us	Rats	2.5	Significantl y enhanced	p < 0.01	[1]
pCREB/CR EB Ratio (CUS model)	Hippocamp us	Rats	1.25 and 2.5	Ameliorate d reduction	Not specified	[1]
BDNF Levels (CUS model)	Hippocamp us	Rats	1.25 and 2.5	Ameliorate d reduction	Not specified	[1]
Phosphoryl ation of mTOR	Medial Prefrontal Cortex	Mice	2.5	Significantl y upregulate d	Not specified	[4]
Phosphoryl ation of GSK-3 β	Medial Prefrontal Cortex	Mice	2.5	Significantl y upregulate d	Not specified	[4]

Synapsin I and PSD95 Levels (CUS model)	Hippocamp us	Rats	Not specified	Reversed decrease	Not specified	[2]
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Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of YL-0919 are outlined below.

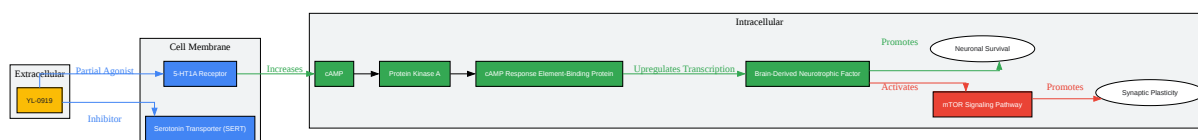
The FST is a behavioral test used to assess antidepressant-like activity in rodents.[\[5\]](#) Mice were individually placed in a cylindrical container filled with water (25°C) to a depth of 10 cm.[\[2\]](#) The total duration of the test was 6 minutes, and the immobility time during the last 4 minutes was recorded.[\[5\]](#) Immobility was defined as the state in which the mouse ceased struggling and remained floating, making only movements necessary to keep its head above water.[\[5\]](#) YL-0919 or a vehicle control was administered orally (p.o.) 60 minutes prior to the test.[\[5\]](#)

The CUS model is a widely used preclinical model to induce depressive-like behaviors in rodents. Male Sprague-Dawley rats were subjected to a variety of stressors for 5 weeks.[\[1\]](#) Stressors included food and water deprivation, space restriction, loud noise, and strobe light.[\[3\]](#) During the 5-week stress period, rats were administered YL-0919 (1.25 and 2.5 mg/kg) or a positive control (fluoxetine, 10 mg/kg) orally on a daily basis.[\[1\]](#) Behavioral tests, such as the sucrose preference test and open field test, were conducted to evaluate the antidepressant-like effects of the treatments.[\[1\]](#)

To investigate the molecular mechanisms of YL-0919, Western blotting was used to measure the expression and phosphorylation of key proteins in brain tissue.[\[2\]\[4\]](#) Animals were treated with YL-0919, and specific brain regions (e.g., hippocampus, medial prefrontal cortex) were dissected.[\[2\]\[4\]](#) Tissue samples were homogenized in lysis buffer, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies against target proteins (e.g., mTOR, GSK-3 β , synapsin I, PSD95, BDNF) and subsequently with secondary antibodies.[\[2\]\[4\]](#) Protein bands were visualized and quantified using an imaging system.[\[4\]](#)

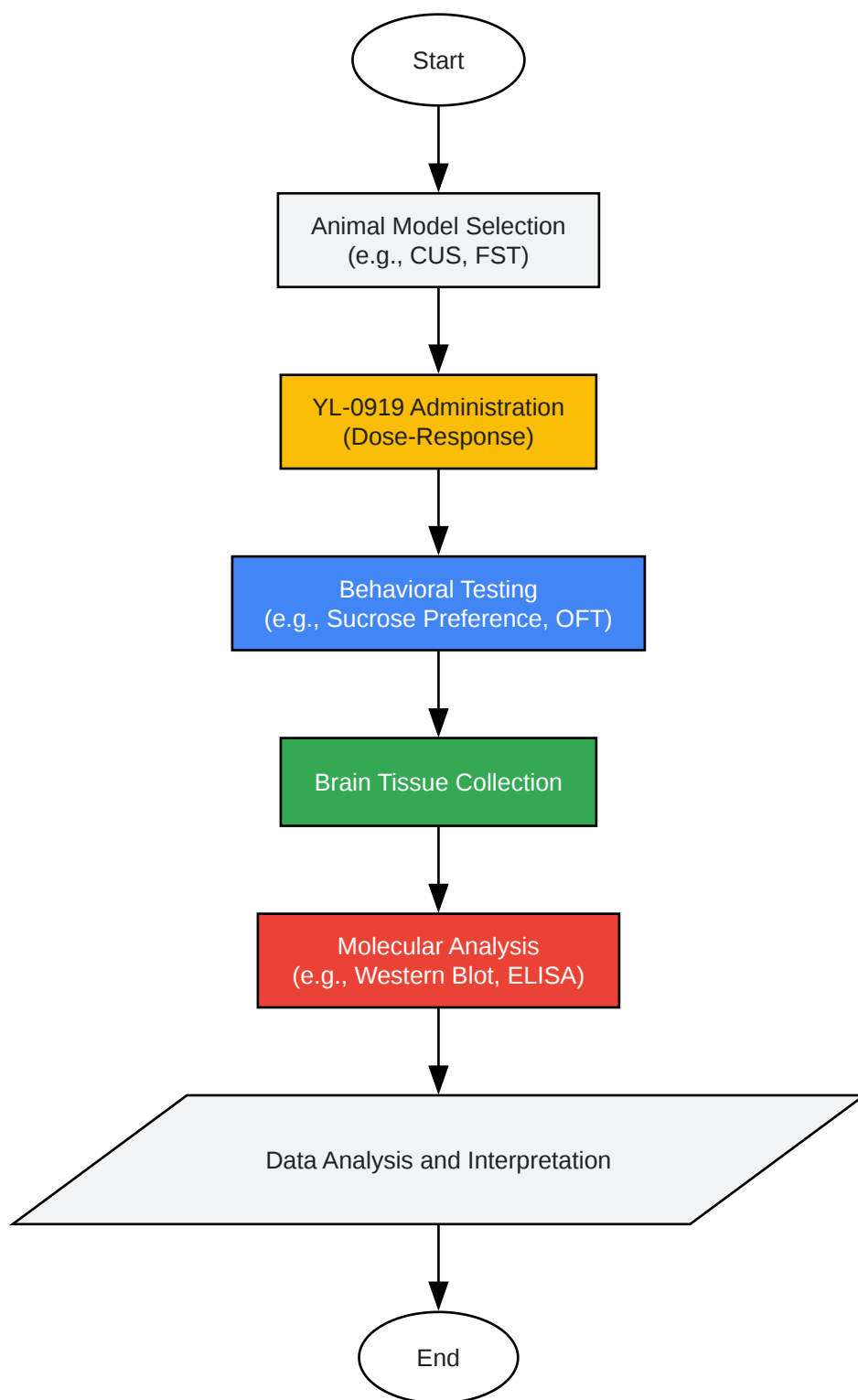
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by YL-0919 and a typical experimental workflow for its preclinical evaluation.



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Caption: Proposed signaling pathway of YL-0919.



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Caption: General workflow for preclinical evaluation of YL-0919.

Conclusion

The available preclinical data for YL-0919 suggest a promising profile for a novel antidepressant with a multimodal mechanism of action. Studies in various animal models have demonstrated its efficacy in reversing depressive- and anxiety-like behaviors. The underlying mechanisms appear to involve the modulation of key signaling pathways, including the cAMP and mTOR pathways, and the upregulation of neurotrophic factors like BDNF, ultimately leading to enhanced synaptic plasticity. While these preclinical findings are encouraging, the translation of these results to human efficacy and safety will require the successful completion and reporting of Phase I and Phase II clinical trials. As YL-0919 is reportedly in Phase II clinical trials, future publications of this data will be critical for a comprehensive understanding of its therapeutic potential.[6]

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